Cas no 2060057-77-2 (3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one)

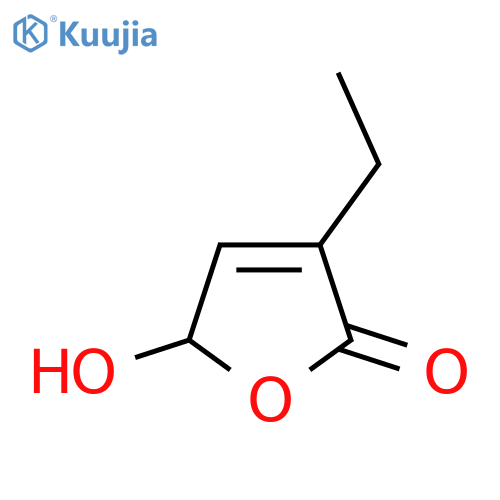

2060057-77-2 structure

商品名:3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

CAS番号:2060057-77-2

MF:C6H8O3

メガワット:128.125922203064

MDL:MFCD30488094

CID:5612776

PubChem ID:19019901

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one 化学的及び物理的性質

名前と識別子

-

- SCHEMBL11790919

- EN300-330351

- 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

- 2060057-77-2

- 2(5H)-Furanone, 3-ethyl-5-hydroxy-

-

- MDL: MFCD30488094

- インチ: 1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,5,7H,2H2,1H3

- InChIKey: QCBSIVCQQPAZMF-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=CC1O)CC)=O

計算された属性

- せいみつぶんしりょう: 128.047344113g/mol

- どういたいしつりょう: 128.047344113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.254±0.06 g/cm3(Predicted)

- ふってん: 323.4±37.0 °C(Predicted)

- 酸性度係数(pKa): 10.03±0.40(Predicted)

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330351-0.25g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 0.25g |

$683.0 | 2023-09-04 | ||

| Enamine | EN300-330351-0.1g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 0.1g |

$653.0 | 2023-09-04 | ||

| Enamine | EN300-330351-0.05g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 0.05g |

$624.0 | 2023-09-04 | ||

| Enamine | EN300-330351-10g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 10g |

$3191.0 | 2023-09-04 | ||

| Enamine | EN300-330351-1.0g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330351-2.5g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 2.5g |

$1454.0 | 2023-09-04 | ||

| Enamine | EN300-330351-1g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 1g |

$743.0 | 2023-09-04 | ||

| Enamine | EN300-330351-0.5g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 0.5g |

$713.0 | 2023-09-04 | ||

| Enamine | EN300-330351-5g |

3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |

2060057-77-2 | 5g |

$2152.0 | 2023-09-04 |

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

2060057-77-2 (3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one) 関連製品

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量